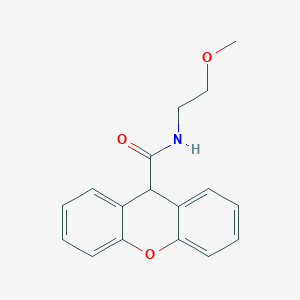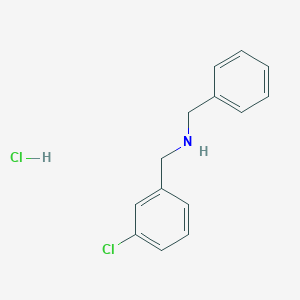
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is used as an antihypertensive drug. Moxonidine is a novel compound that has been extensively studied for its pharmacological properties.
Mécanisme D'action
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide acts on the imidazoline receptor, which is involved in the regulation of blood pressure, insulin secretion, and glucose metabolism. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide selectively activates the imidazoline receptor subtype 1 (I1), which results in a decrease in sympathetic nervous system activity and a reduction in blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also enhances insulin secretion and improves glucose metabolism, which makes it a potential treatment for metabolic disorders.
Biochemical and physiological effects:
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has been shown to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also improves insulin sensitivity and glucose metabolism, which makes it a potential treatment for metabolic disorders such as obesity and diabetes. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective agonist of the imidazoline receptor, which makes it a useful tool for studying the physiological and biochemical effects of imidazoline receptor activation. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is also a well-characterized compound that has been extensively studied for its pharmacological properties. However, the synthesis of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is a complex process that requires specialized equipment and expertise. Additionally, N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has limited solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide. One potential direction is the development of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide as a treatment for metabolic disorders such as obesity and diabetes. Another potential direction is the study of the neuroprotective effects of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and hypertension. Further research is needed to fully understand the pharmacological properties of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide and its potential applications in medicine.
Conclusion:
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is a novel compound that has been extensively studied for its pharmacological properties. It has been found to have antihypertensive, anti-inflammatory, and neuroprotective effects. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide selectively activates the imidazoline receptor subtype 1 (I1), which results in a decrease in sympathetic nervous system activity and a reduction in blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also enhances insulin secretion and improves glucose metabolism, which makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the pharmacological properties of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide and its potential applications in medicine.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has been extensively studied for its pharmacological properties in various scientific research applications. It has been found to have antihypertensive, anti-inflammatory, and neuroprotective effects. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-11-10-18-17(19)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHQVOYEKZQZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![3-butyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692670.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)

![methyl 10-cyclopropyl-2-(1,3-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4692701.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4692710.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4692715.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4692721.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4692740.png)
![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B4692748.png)